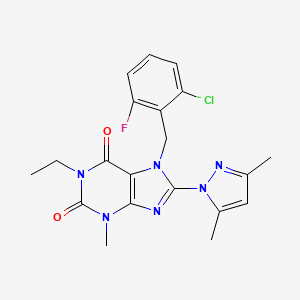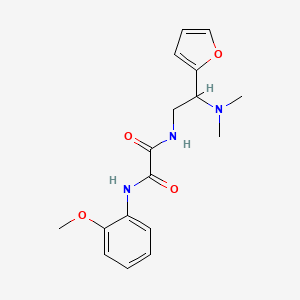![molecular formula C10H14O3 B2505844 3-Oxospiro[3.5]nonane-1-carboxylic acid CAS No. 2470437-26-2](/img/structure/B2505844.png)
3-Oxospiro[3.5]nonane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Oxospiro[3.5]nonane-1-carboxylic acid: is an organic compound with the molecular formula C₁₀H₁₄O₃ . It is characterized by a spirocyclic structure, where a ketone group and a carboxylic acid group are attached to a nonane ring system.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Cyclization Reactions: One common method for synthesizing 3-Oxospiro[3.5]nonane-1-carboxylic acid involves cyclization reactions. Starting from a suitable linear precursor, cyclization can be induced using specific catalysts and reaction conditions to form the spirocyclic structure.
Oxidation Reactions: Another approach involves the oxidation of a spirocyclic precursor. This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to introduce the ketone and carboxylic acid functionalities.
Industrial Production Methods: Industrial production of this compound typically involves optimized versions of the above synthetic routes. Large-scale production may utilize continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 3-Oxospiro[3.5]nonane-1-carboxylic acid can undergo further oxidation reactions to form more oxidized derivatives. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The compound can be reduced to form alcohol derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at the carboxylic acid group, leading to the formation of esters, amides, or other derivatives. Common reagents include alcohols, amines, and acid chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alcohols, amines, acid chlorides.
Major Products Formed:
Oxidation: More oxidized derivatives such as carboxylic acids or ketones.
Reduction: Alcohol derivatives.
Substitution: Esters, amides, and other functionalized derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 3-Oxospiro[3.5]nonane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme-catalyzed reactions involving spirocyclic substrates. It can serve as a model compound for investigating the mechanisms of such reactions.
Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological properties. Its derivatives may exhibit biological activity and could be developed as therapeutic agents.
Industry: Industrial applications include its use as a precursor for the synthesis of specialty chemicals and materials. Its unique structure can impart desirable properties to the final products .
Mecanismo De Acción
The mechanism of action of 3-Oxospiro[3.5]nonane-1-carboxylic acid depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its mechanism of action would involve interactions with specific molecular targets, such as enzymes or receptors, leading to the desired biological effect .
Comparación Con Compuestos Similares
3-Oxospiro[4.5]decane-1-carboxylic acid: Similar spirocyclic structure but with a different ring size.
3-Oxospiro[3.4]octane-1-carboxylic acid: Another spirocyclic compound with a smaller ring system.
Uniqueness: 3-Oxospiro[3.5]nonane-1-carboxylic acid is unique due to its specific ring size and the presence of both ketone and carboxylic acid functionalities. This combination of structural features makes it distinct from other spirocyclic compounds and contributes to its versatility in various applications .
Propiedades
IUPAC Name |
3-oxospiro[3.5]nonane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c11-8-6-7(9(12)13)10(8)4-2-1-3-5-10/h7H,1-6H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJRFUJRUKDTGHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(CC2=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-ethoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2505765.png)





![(Z)-3-(3-Chloro-4-hydroxy-5-methoxyphenyl)-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2505774.png)

![4-[2-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-benzylbenzamide](/img/structure/B2505778.png)
![3-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-1,2-benzothiazole](/img/structure/B2505779.png)
![9-{[(pyridin-2-yl)methyl]amino}-10,17-diazatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca-1(17),2,8,11(16),12,14-hexaene-2-carbonitrile](/img/structure/B2505783.png)
